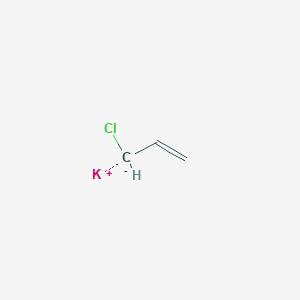
potassium;3-chloroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;3-chloroprop-1-ene, also known as 3-chloroprop-1-ene, is an organic compound with the formula C3H5Cl. It is a colorless liquid that is insoluble in water but soluble in common organic solvents. This compound is primarily used as an intermediate in the production of various chemicals and materials, including plastics and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-chloroprop-1-ene can be synthesized through the chlorination of propylene. At lower temperatures, the main product is 1,2-dichloropropane, but at 500°C, 3-chloroprop-1-ene predominates, being formed via a free radical reaction .
Industrial Production Methods
On an industrial scale, 3-chloroprop-1-ene is produced by the chlorination of propylene. This process involves the reaction of propylene with chlorine gas at elevated temperatures, typically around 500°C, to yield 3-chloroprop-1-ene as the main product .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can undergo addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reacting 3-chloroprop-1-ene with dilute aqueous sodium hydroxide results in the formation of prop-2-en-1-ol.
Oxidative Addition: It can undergo oxidative addition to palladium (0) to give allylpalladium chloride dimer.
Major Products Formed
Prop-2-en-1-ol: Formed by reacting 3-chloroprop-1-ene with dilute aqueous sodium hydroxide.
Allylpalladium Chloride Dimer: Formed through oxidative addition to palladium (0).
Wissenschaftliche Forschungsanwendungen
3-chloroprop-1-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of plastics and other materials.
Wirkmechanismus
The mechanism of action of 3-chloroprop-1-ene involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl Chloride: Another chlorinated derivative of propylene with similar reactivity.
1,2-Dichloropropane: Formed at lower temperatures during the chlorination of propylene.
Uniqueness
3-chloroprop-1-ene is unique due to its specific reactivity and applications as an intermediate in the production of various chemicals and materials. Its ability to undergo both substitution and addition reactions makes it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
138805-25-1 |
|---|---|
Molekularformel |
C3H4ClK |
Molekulargewicht |
114.61 g/mol |
IUPAC-Name |
potassium;3-chloroprop-1-ene |
InChI |
InChI=1S/C3H4Cl.K/c1-2-3-4;/h2-3H,1H2;/q-1;+1 |
InChI-Schlüssel |
NBXATYLCGYNYDA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[CH-]Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
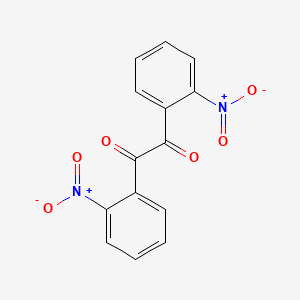

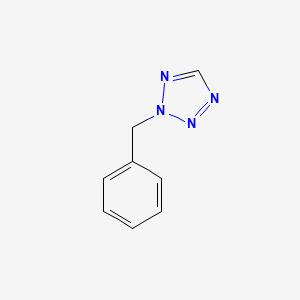
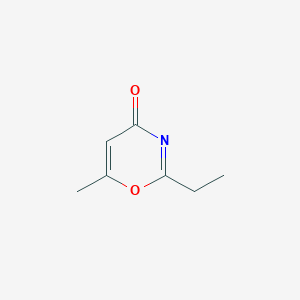
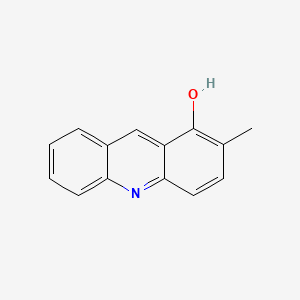
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
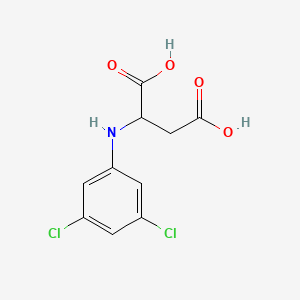
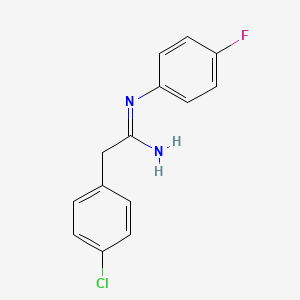
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
